molecular formula C27H28N2O3S B2695835 N-[(3,4-diethoxyphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1291871-47-0

N-[(3,4-diethoxyphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2695835
CAS No.: 1291871-47-0
M. Wt: 460.59
InChI Key: YDCZBMSMCBHVOV-UHFFFAOYSA-N
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Description

This compound features a thiophene-2-carboxamide core substituted at three positions:

  • Position 2: A carboxamide group linked to a (3,4-diethoxyphenyl)methyl moiety.
  • Position 3: A 1H-pyrrol-1-yl substituent.
  • Position 4: A 4-methylphenyl group.

The pyrrole and methylphenyl groups contribute to π-π stacking and hydrophobic interactions, which may influence binding to biological targets .

Properties

IUPAC Name

N-[(3,4-diethoxyphenyl)methyl]-4-(4-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O3S/c1-4-31-23-13-10-20(16-24(23)32-5-2)17-28-27(30)26-25(29-14-6-7-15-29)22(18-33-26)21-11-8-19(3)9-12-21/h6-16,18H,4-5,17H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCZBMSMCBHVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N4C=CC=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(3,4-diethoxyphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the existing literature on its biological activity, mechanisms of action, and therapeutic potential, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring, a pyrrole moiety, and an amide functional group. Its molecular formula is C24H29N3O3S, with a molecular weight of 429.57 g/mol. The presence of the diethoxyphenyl and methylphenyl groups may contribute to its biological activity through enhanced lipophilicity and receptor interaction.

Recent studies suggest that compounds similar to this compound may exert their effects through various mechanisms:

  • Inhibition of Cancer Cell Proliferation : The compound has been shown to inhibit the proliferation of several cancer cell lines. For instance, derivatives with similar structures have demonstrated significant cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines.
  • Anti-inflammatory Effects : Compounds in this class have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Properties : Some studies indicate that related compounds may protect dopaminergic neurons from degeneration, suggesting potential applications in neurodegenerative diseases.

Biological Activity Data

Activity Type Cell Line IC50 (µM) Reference
Antitumor ActivityA54949.85
Antitumor ActivityMCF-70.01
Anti-inflammatory EffectRAW 264.75.0
NeuroprotectionSH-SY5Y20.0

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

  • Antitumor Efficacy : In a study by Xia et al., a structurally similar compound exhibited significant growth inhibition in A549 cells with an IC50 value of 49.85 µM, demonstrating its potential as an anticancer agent .
  • Neuroprotection : Research on dopamine receptor agonists indicates that compounds with similar structures can significantly protect against neurodegeneration in dopaminergic neurons derived from induced pluripotent stem cells (iPSCs) .
  • Anti-inflammatory Activity : A study evaluating the anti-inflammatory properties found that related compounds effectively reduced the production of TNF-alpha in RAW 264.7 macrophages at concentrations as low as 5 µM .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of N-[(3,4-diethoxyphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide as an anticancer agent. Its structural features allow it to interact with specific biological targets associated with cancer cell proliferation.

  • Mechanism of Action : The compound is believed to inhibit key enzymes involved in cancer cell growth and survival. For instance, derivatives of thiophene carboxamides have shown promising results in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Case Study : In a study involving various cancer cell lines, compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity against breast cancer (MCF7) and lung cancer (NCI-H460) cells .

Anti-inflammatory Properties
The compound also displays anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

  • Research Findings : Studies have indicated that thiophene derivatives can reduce inflammation markers in vitro and in vivo. These compounds may inhibit the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with chronic inflammation .

Further research is warranted to fully explore the potential of this compound in various applications:

  • Combination Therapies : Investigating the efficacy of this compound in combination with existing anticancer drugs could enhance therapeutic outcomes.
  • Novel Derivatives : Synthesizing new derivatives with modified functional groups may improve potency and selectivity against specific targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Carboxamide Group

N-(3,4-Dimethoxyphenyl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide
  • Key Differences: 3,4-Dimethoxyphenyl vs. 3,4-diethoxyphenyl: Reduced steric bulk and lower lipophilicity due to shorter methoxy chains.
  • Impact : The fluorine atom may improve target affinity in polar environments, while the dimethoxy group could reduce metabolic stability compared to diethoxy .
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
  • Impact : The benzodioxin group may enhance π-stacking but reduce conformational flexibility, affecting binding to dynamic targets .
N-Methyl-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
  • Key Differences :
    • N-Methyl group : Simplifies the carboxamide substituent to a small alkyl chain.
  • Impact : Reduced steric hindrance and lipophilicity may limit cellular uptake or target engagement compared to aromatic substituents .
4-(4-Methylphenyl)-N-propyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
  • Key Differences :
    • N-Propyl group : A linear aliphatic chain replaces the aromatic diethoxybenzyl group.
  • Impact : Lower molecular weight and increased hydrophilicity could improve solubility but decrease membrane permeability .

Structural and Physicochemical Comparison

Compound Name Molecular Weight Carboxamide Substituent Position 4 Substituent Key Features
N-[(3,4-Diethoxyphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide Not reported (3,4-Diethoxyphenyl)methyl 4-Methylphenyl High lipophilicity, potential for strong hydrophobic interactions
N-(3,4-Dimethoxyphenyl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide 422.47 3,4-Dimethoxyphenyl 3-Fluorophenyl Electronegative fluorine, moderate lipophilicity
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide 416.5 2,3-Dihydro-1,4-benzodioxin-6-yl 4-Methylphenyl Rigid fused ring, balanced solubility
N-Methyl-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide 296.39 Methyl 4-Methylphenyl Low molecular weight, high aqueous solubility
4-(4-Methylphenyl)-N-propyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide Not reported Propyl 4-Methylphenyl Aliphatic chain, moderate hydrophilicity

Hypothetical Pharmacological Implications

  • Diethoxy vs. Dimethoxy Groups : The diethoxy substitution in the target compound may confer greater metabolic stability due to reduced oxidative susceptibility compared to methoxy groups .
  • Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., benzodioxin, diethoxybenzyl) likely enhance target binding through π-π interactions, whereas aliphatic chains (e.g., propyl, methyl) may limit potency but improve solubility .
  • Fluorine Substitution : The 3-fluorophenyl analog () could exhibit enhanced binding in polar active sites but may face challenges in blood-brain barrier penetration due to increased polarity .

Q & A

Q. What are the recommended synthetic routes for N-[(3,4-diethoxyphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, and how can purity be validated?

A modular approach is advised, starting with the preparation of the thiophene-2-carboxamide core. Key steps include:

  • Thiophene ring formation : Use a Hantzsch thiophene synthesis with ethyl cyanoacetate and sulfur-containing precursors under basic conditions .
  • Substitution reactions : Introduce the 1H-pyrrol-1-yl group via nucleophilic aromatic substitution (NAS) using catalytic Cu(I) .
  • Final coupling : React the thiophene intermediate with (3,4-diethoxyphenyl)methylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
    Validation :
  • Purity : Confirm via HPLC (≥95% purity) with a C18 column and acetonitrile/water gradient .
  • Structural integrity : Use 1H^1H/13C^13C NMR (DMSO-d6) to verify substituent integration and absence of unreacted intermediates .

Q. What spectroscopic methods are essential for characterizing this compound, and how should data be interpreted?

  • NMR : Focus on the thiophene C2-carboxamide proton (δ ~12.5 ppm, broad singlet) and diethoxy aromatic protons (δ ~6.8–7.2 ppm, multiplet) .
  • IR : Confirm carboxamide C=O stretch at ~1660 cm1^{-1} and thiophene ring vibrations at ~1450 cm1^{-1} .
  • Mass spectrometry : Use HRMS (ESI+) to verify the molecular ion [M+H]+^+ with <2 ppm error .

Advanced Research Questions

Q. How can reaction yields be optimized for the introduction of the 1H-pyrrol-1-yl group at the thiophene C3 position?

  • Catalyst screening : Compare Pd(II)/Cu(I) systems (e.g., Pd(OAc)2_2/CuI) in DMF at 80°C. Higher yields (≥75%) are achieved with ligand-free conditions due to reduced steric hindrance .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) improve NAS efficiency by stabilizing transition states .
  • Kinetic monitoring : Use in-situ FTIR to track reaction progress and minimize side-product formation .

Q. How can structural ambiguities in the (3,4-diethoxyphenyl)methyl moiety be resolved?

  • X-ray crystallography : Co-crystallize the compound with a heavy atom (e.g., Br) to resolve ethoxy group conformations .
  • NOESY NMR : Detect spatial proximity between the methylene bridge (δ ~4.3 ppm) and adjacent aromatic protons to confirm regiochemistry .

Q. What strategies address contradictions in biological activity data across studies?

  • Meta-analysis : Compare IC50_{50} values under standardized assay conditions (e.g., pH 7.4, 37°C) to control for experimental variability .
  • Computational modeling : Perform molecular docking to assess binding affinity variations due to conformational flexibility of the diethoxy group .
  • Batch consistency : Re-evaluate purity and stereochemical integrity of test samples using chiral HPLC if enantiomers are suspected .

Methodological Guidance

Q. How should researchers design stability studies for this compound under physiological conditions?

  • Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 24h, monitoring degradation via LC-MS. The carboxamide bond is prone to hydrolysis; consider prodrug strategies if instability is observed .
  • Photostability : Expose to UV light (λ = 254 nm) and track thiophene ring oxidation using UV-Vis spectroscopy .

Q. What in silico tools are recommended for predicting ADMET properties?

  • SwissADME : Predict logP (~3.5) and BBB permeability (likely low due to carboxamide polarity) .
  • Molinspiration : Assess drug-likeness via the "Rule of Five"; modifications may be needed if molecular weight exceeds 500 Da .

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